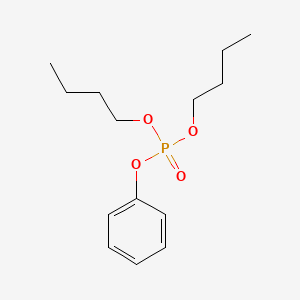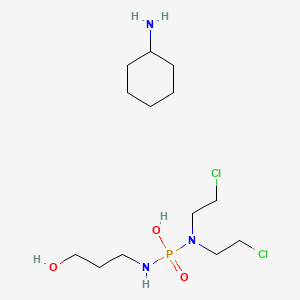![molecular formula C22H16O2 B1198284 (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol CAS No. 3719-40-2](/img/structure/B1198284.png)
(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of Dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound consists of five fused benzene rings with hydroxyl groups attached at the 5th and 6th positions. It is primarily studied for its interactions with biological systems and its potential health effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol typically involves the hydroxylation of Dibenz(a,h)anthracene. One common method is the catalytic oxidation of Dibenz(a,h)anthracene using reagents such as osmium tetroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 0-25°C to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and potential health hazards. when required, it is produced in small quantities using the aforementioned synthetic routes in specialized chemical laboratories.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones. Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, hydrogen peroxide in methanol.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products Formed:
Oxidation: Dibenz(a,h)anthracene-5,6-quinone.
Reduction: Dihydro-(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol.
Substitution: Brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is primarily used in scientific research to study its interactions with biological systems. It is used as a model compound to understand the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on DNA. In chemistry, it is used to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives. In biology and medicine, it is used to investigate its carcinogenic potential and its role in mutagenesis.
Mecanismo De Acción
The mechanism of action of (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol involves its interaction with DNA. The compound intercalates into the DNA structure, causing mutations and potentially leading to carcinogenesis. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting their normal functions. The primary molecular targets include DNA and various enzymes involved in DNA repair and replication.
Comparación Con Compuestos Similares
- Dibenz(a,h)anthracene
- Benzo(a)pyrene
- Chrysene
- Benzo(k)fluoranthene
Comparison: (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is unique due to the presence of hydroxyl groups at the 5th and 6th positions, which significantly alters its chemical reactivity and biological interactions compared to its parent compound, Dibenz(a,h)anthracene. While other similar compounds like Benzo(a)pyrene and Chrysene also exhibit carcinogenic properties, the specific hydroxylation pattern in this compound provides unique insights into the metabolic pathways and mechanisms of action of polycyclic aromatic hydrocarbons.
Propiedades
Número CAS |
3719-40-2 |
|---|---|
Fórmula molecular |
C22H16O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(5S,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22-/m0/s1 |
Clave InChI |
RDJMBJBJQWPDEA-VXKWHMMOSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H](C5=CC=CC=C54)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
| 3719-40-2 | |
Sinónimos |
DB(a,h)A-5,6-diol DBA 5,6-diol dibenz(a,h)anthracene-5,6-diol dibenzoanthracene-5,6-dihydrodiol dibenzoanthracene-5,6-dihydrodiol, cis-isomer dibenzoanthracene-5,6-dihydrodiol, trans-isomer trans-5,6-dihydroxy-5,6-dihydrodibenzo(a,h)anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


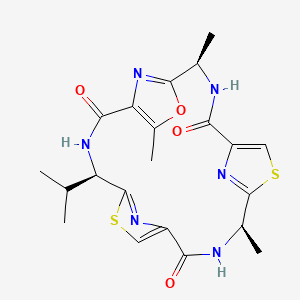
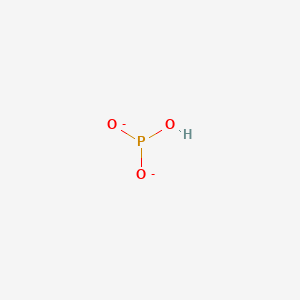
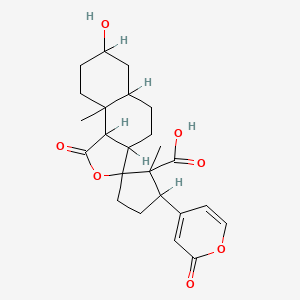
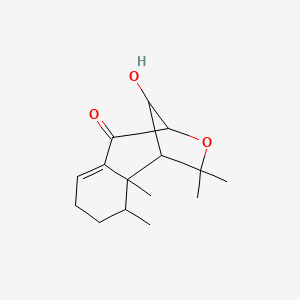
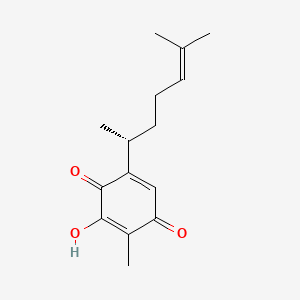
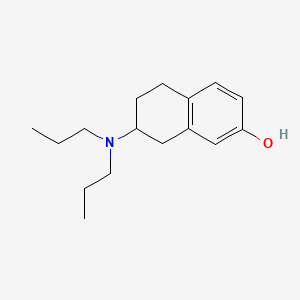


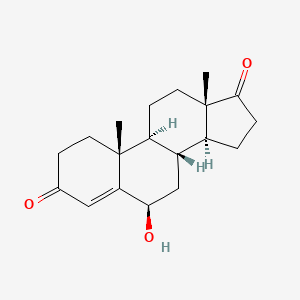
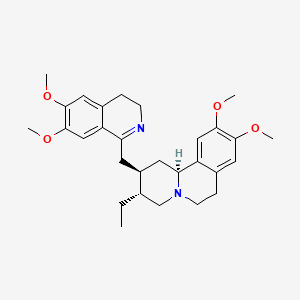
![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)
